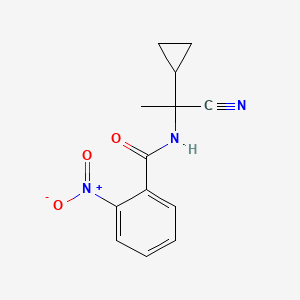

N-(1-Cyano-1-cyclopropylethyl)-2-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

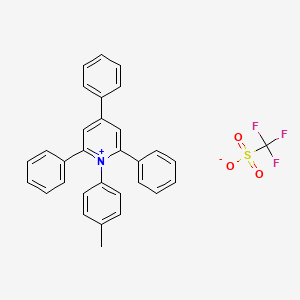

N-(1-Cyano-1-cyclopropylethyl)-2-nitrobenzamide, also known as CCNE, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCNE is a synthetic compound that belongs to the class of nitrobenzamides and has been found to exhibit a range of interesting biochemical and physiological effects. In

Applications De Recherche Scientifique

Antitumor Activity and Formulation Development

N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide, a nitroaromatic derivative, has demonstrated significant antitumor activity. Research focused on preformulation, forced degradation, and formulation studies to explore the chemical behavior, physicochemical properties, and the impact of formulation variables on this molecule. Pharmacokinetic properties were estimated in silico, and the development of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for parenteral administration was explored. These carriers showed moderate cytotoxicity against breast cancer cell lines, indicating the potential for this compound as an antitumor agent and the feasibility of modulating its activity through particle size in formulations (Sena et al., 2017).

Reductive Chemistry and Cytotoxicity

Research on 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (SN 23862), a novel bioreductive drug, has uncovered its selective toxicity for hypoxic cells, attributed to oxygen-inhibited enzymatic reduction of one of its nitro groups. This study identifies the 4-nitro group as the most electron-affinic site, leading to reduction products with significant cytotoxicity. The findings offer insight into the drug's mechanism and potential for hypoxic tumor targeting (Palmer et al., 1995).

Polymer and Materials Science

The o-nitrobenzyl group (o-NB) has seen increasing utilization in polymer and materials science due to its photolabile properties, enabling the alteration of polymer properties through irradiation. This research highlights the versatility of the o-nitrobenzyl group in various applications, including photodegradable hydrogels, thin film patterning, and photocleavable bioconjugates, demonstrating its broad potential in the development of responsive materials and advanced polymer chemistry (Zhao et al., 2012).

Propriétés

IUPAC Name |

N-(1-cyano-1-cyclopropylethyl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-13(8-14,9-6-7-9)15-12(17)10-4-2-3-5-11(10)16(18)19/h2-5,9H,6-7H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBLTMJJSNYRLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C1CC1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

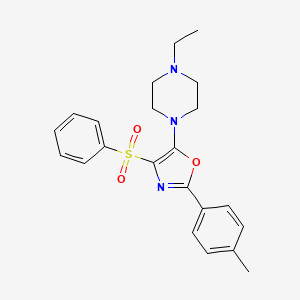

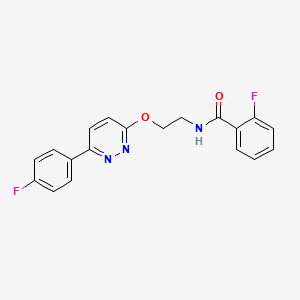

![2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2768636.png)

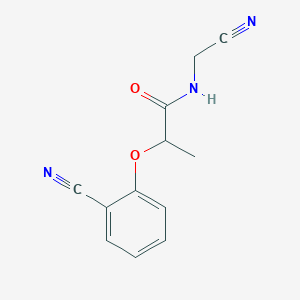

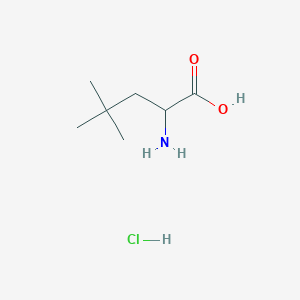

![Ethyl (5R,7S)-5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2768649.png)

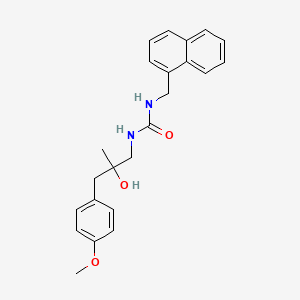

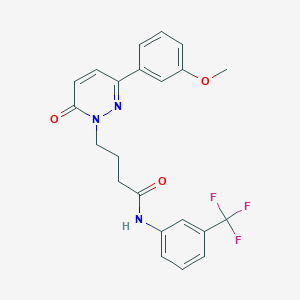

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2768657.png)